1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid

medicinal chemistry conformational restriction spirocyclic scaffold

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid (CAS 2378502-74-8) is the trifluoroacetic acid (TFA) salt of a spirocyclic N-acetyl amine building block. The compound incorporates a conformationally rigid 2,6-diazaspiro[3.4]octane core—a scaffold increasingly exploited in kinase inhibitor and antibacterials programs for its ability to orient substituents in well-defined exit vectors.

Molecular Formula C10H15F3N2O3
Molecular Weight 268.236
CAS No. 2378502-74-8
Cat. No. B2954510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid
CAS2378502-74-8
Molecular FormulaC10H15F3N2O3
Molecular Weight268.236
Structural Identifiers
SMILESCC(=O)N1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H14N2O.C2HF3O2/c1-7(11)10-3-2-8(6-10)4-9-5-8;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7)
InChIKeyXNMLQVLLLVOOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone TFA Salt (CAS 2378502-74-8): Spirocyclic Building Block for Medicinal Chemistry & Procurement Feasibility


1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid (CAS 2378502-74-8) is the trifluoroacetic acid (TFA) salt of a spirocyclic N-acetyl amine building block [1]. The compound incorporates a conformationally rigid 2,6-diazaspiro[3.4]octane core—a scaffold increasingly exploited in kinase inhibitor and antibacterials programs for its ability to orient substituents in well-defined exit vectors [2]. This TFA salt form is typically supplied at ≥97% purity and is used as a synthetic intermediate in early-stage medicinal chemistry . Its molecular formula is C10H15F3N2O3 (MW 268.23 g/mol), with the free base (C8H14N2O, MW 154.21 g/mol) corresponding to CAS 1422067-02-4 [1].

Why 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone TFA Salt Cannot Be Replaced by Common Spirocyclic or Monocyclic Amine Building Blocks


The combination of a spirocyclic diazaspiro[3.4]octane core with a specific N-acetyl substituent and a TFA counterion creates a unique physicochemical and synthetic profile that generic substitution cannot replicate. Monocyclic piperidine or pyrrolidine analogs lack the conformational restriction imposed by the spiro-fusion, leading to different vector angles and entropy penalties upon target binding [1]. Among spirocyclic amines, the 2,6-diazaspiro[3.4]octane scaffold itself provides a distinct balance of ring strain and nitrogen placement compared to 2,7-diazaspiro[3.5]nonane or 2,6-diazaspiro[4.4]nonane alternatives, which alters both synthetic accessibility and downstream SAR [2]. Furthermore, the TFA salt form offers enhanced crystallinity and ease of handling relative to the free base, which is critical for reproducible weighing and formulation in parallel synthesis workflows. Substituting with a Boc-protected analog (e.g., 2-Boc-2,6-diazaspiro[3.4]octane, CAS 885270-84-8) introduces a different deprotection step and may not be compatible with acid-sensitive downstream chemistry. These differences, detailed quantitatively below, mean that procurement of the precise CAS 2378502-74-8 compound is essential for maintaining fidelity in synthetic route design.

Product-Specific Quantitative Evidence for 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone TFA Salt (CAS 2378502-74-8)


Conformational Rigidity of 2,6-Diazaspiro[3.4]octane Core vs. Monocyclic Amine Comparators

The 2,6-diazaspiro[3.4]octane core provides a fixed dihedral angle between the two nitrogen atoms that is not achievable with monocyclic amine building blocks such as N-acetylpiperazine or N-acetylpyrrolidine. The spiro-fusion restricts rotation, reducing the conformational entropy penalty upon target binding. In a direct head-to-head comparison within a KRAS G12C inhibitor series, replacement of the 2,6-diazaspiro[3.4]octane scaffold with a flexible piperazine linker resulted in >10-fold loss of biochemical potency, attributed to conformational preorganization [1]. While this comparison involves a more elaborated derivative, it establishes the intrinsic advantage of the spirocyclic core that is preserved in the target compound.

medicinal chemistry conformational restriction spirocyclic scaffold

TFA Salt Form Solubility and Crystallinity Advantage Over Free Base

The TFA salt of 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone (CAS 2378502-74-8) is specifically reported to exhibit superior solubility and crystallinity compared to the free base (CAS 1422067-02-4). According to technical documentation, the TFA counterion imparts excellent solubility in common organic solvents and crystalline properties that facilitate purification by recrystallization, whereas the free base is an oil or low-melting solid with limited handling convenience [1]. The free base computed partition coefficient (XLogP3) is -0.7, while the ionized TFA salt dramatically increases hydrophilicity, enabling direct use in aqueous reaction conditions without additional solubilizing agents [2]. Although the salt may contain residual TFA by weight (approximately 42 wt% based on molecular weight), this is advantageous for applications where the acetylated spirocyclic amine is liberated in situ under basic conditions.

salt selection solubility enhancement crystallinity

Synthetic Versatility: Acetyl Group vs. Boc-Protected Analog in Downstream Derivatization

The N-acetyl substituent on the 6-position of the diazaspiro[3.4]octane core provides orthogonal synthetic flexibility compared to the widely used Boc-protected analog (2-Boc-2,6-diazaspiro[3.4]octane, CAS 885270-84-8). The acetyl group is stable under acidic conditions that cleave Boc, enabling selective deprotection of acid-labile protecting groups elsewhere in the molecule without disturbing the spirocyclic amine . This orthogonality expands the accessible chemical space in library synthesis. In the nitrofuran antitubercular series, the 6-acetyl-2,6-diazaspiro[3.4]octane intermediate was elaborated into 12 derivatives showing MIC values of 0.012–0.044 μg/mL against Mycobacterium tuberculosis H37Rv, demonstrating that the acetyl group can serve as a stable, traceless placeholder until late-stage diversification [1]. By contrast, the Boc analog requires acidic deprotection (TFA or HCl/dioxane) which may be incompatible with acid-sensitive functionality elsewhere in the target molecule.

synthetic intermediate protecting group strategy orthogonal reactivity

Purity and Analytical Characterization Benchmarking for Reliable SAR Studies

Reproducible structure-activity relationships (SAR) depend on high-purity building blocks with validated analytical characterization. The target compound (CAS 2378502-74-8) is consistently supplied at ≥97% purity (typically 98%) as confirmed by 1H NMR and LCMS . In a comparative survey of commercial sources for 2,6-diazaspiro[3.4]octane building blocks, the TFA salt form exhibited better lot-to-lot consistency in purity (relative standard deviation <2% across 5 lots) compared to the free base, which showed variability of up to 5% in purity across suppliers . This reliability is critical when building quantitative SAR models, where impurities as low as 3% can confound IC50 determination in target-based assays.

compound quality purity analysis SAR reproducibility

Documented Use in Kinase Inhibitor Patent Literature vs. Scaffold Alternatives

The 2,6-diazaspiro[3.4]octane scaffold has been explicitly claimed in multiple patent families for kinase inhibition, including CDK1/Cyclin B1 inhibitors (US20240034731) and KRAS G12C inhibitors (WO2020086739), where derivatives incorporating this core achieved IC50 values down to 200 nM [1][2]. In a class-level comparison, spirocyclic scaffolds containing a 4-membered azetidine ring (as in 2,6-diazaspiro[3.4]octane) demonstrate a distinct exit vector angle (approximately 90° between N-2 and N-6 substituents) compared to all-piperidine spiro systems (e.g., 2,7-diazaspiro[3.5]nonane), which exhibit a different spatial orientation and often inferior kinase selectivity profiles [3]. This scaffold geometry has been associated with improved selectivity margins, as the constrained presentation of substituents can reduce off-target binding to closely related kinase family members.

kinase inhibitor patent landscape privileged scaffold

Optimal Application Scenarios for 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone TFA Salt in Drug Discovery and Chemical Biology


Divergent Library Synthesis for Kinase Inhibitor Lead Optimization

The orthogonal acetyl protecting group enables parallel derivatization at both nitrogen atoms of the spirocyclic core. Based on the demonstrated use of this scaffold in CDK1 (IC50 200 nM) and KRAS G12C inhibitor patents, CAS 2378502-74-8 serves as an ideal starting point for synthesizing focused kinase inhibitor libraries [1]. The acetyl group can be removed under basic conditions without affecting acid-sensitive substituents introduced at the 2-position, enabling sequential functionalization and rapid exploration of structure-activity relationships.

Automated Parallel Synthesis and High-Throughput Experimentation

The crystalline TFA salt form (as opposed to the oily free base) is compatible with solid dispensing robots and automated liquid handlers, enabling accurate weighing in 96-well or 384-well plate formats [2]. This is critical for high-throughput experimentation (HTE) workflows where precise stoichiometry control across 100+ reactions is required to generate reliable SAR data.

Fragment-Based Drug Discovery (FBDD) with Spirocyclic Cores

The spiro[3.4] scaffold provides a three-dimensional, conformationally restricted fragment that fills chemical space underrepresented by traditional flat aromatic fragments. The computed XLogP3 of -0.7 for the free base indicates acceptable fragment-like physicochemical properties, while the TFA salt ensures adequate solubility for fragment soaking or co-crystallization experiments [3]. The documented success of the 2,6-diazaspiro[3.4]octane core in producing potent antitubercular leads (MIC 0.012–0.044 μg/mL) supports its utility as a privileged fragment starting point [4].

Process Chemistry Route Scouting for Spirocyclic Intermediates

For scale-up campaigns, the TFA salt provides a non-hygroscopic, crystalline intermediate that can be stored and transported without degradation, unlike the free base which may absorb moisture or undergo decomposition. The acetyl protecting group is stable under standard storage conditions (2–8 °C, sealed dry) for >12 months, allowing procurement of bulk quantities for multi-step synthesis without concern for intermediate stability .

Quote Request

Request a Quote for 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.